molecular formula C13H36O2Si4 B14068855 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-4,4-bis(trimethylsilyl)- CAS No. 101017-01-0

2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-4,4-bis(trimethylsilyl)-

Cat. No.: B14068855
CAS No.: 101017-01-0
M. Wt: 336.76 g/mol
InChI Key: SAKWVMAGNCHEFU-UHFFFAOYSA-N
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Description

2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-4,4-bis(trimethylsilyl)-, is a siloxane-based compound characterized by a backbone of alternating silicon and oxygen atoms (Si–O–Si–O–Si) with methyl and trimethylsilyl substituents. Its structure includes:

  • Siloxane backbone: Positions 3 and 5 are silicon atoms, while positions 2 and 6 are oxygen atoms.
  • Substituents: The silicon centers at positions 3 and 5 are each bonded to two methyl groups and one trimethylsilyl group (Si(CH₃)₃). This steric bulk enhances thermal stability and reduces reactivity compared to simpler siloxanes like hexamethyldisiloxane .

While direct synthesis data for this compound is absent in the provided evidence, analogous siloxanes are typically synthesized via hydrolysis of chlorosilanes or condensation reactions . Applications likely align with siloxane polymers, such as heat-resistant materials or hydrophobic coatings .

Properties

CAS No.

101017-01-0

Molecular Formula

C13H36O2Si4

Molecular Weight

336.76 g/mol

IUPAC Name

[bis[methoxy(dimethyl)silyl]-trimethylsilylmethyl]-trimethylsilane

InChI

InChI=1S/C13H36O2Si4/c1-14-18(9,10)13(16(3,4)5,17(6,7)8)19(11,12)15-2/h1-12H3

InChI Key

SAKWVMAGNCHEFU-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)OC

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Disilaheptane Backbone Construction

The disilaheptane framework (Si-O-Si-O-Si) is typically assembled through condensation reactions involving silicon precursors. A proven approach involves the reaction of chlorosilanes with diols under dehydrating conditions. For example, 1,5-pentanediol can react with methyltrichlorosilane (MeSiCl₃) in the presence of a base such as triethylamine to form the intermediate 3,3,5,5-tetramethyl-2,6-dioxa-3,5-disilaheptane. This step establishes the core structure but lacks the bis(trimethylsilyl) substituents at the 4-position.

Key reaction parameters include:

  • Temperature : 0–5°C to control exothermic silanol condensation
  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane
  • Stoichiometry : 2:1 molar ratio of diol to chlorosilane

The intermediate undergoes subsequent functionalization to introduce trimethylsilyl groups through nucleophilic substitution at the central carbon atom.

Regioselective Silylation at the 4-Position

Introducing bis(trimethylsilyl) groups requires careful selection of silylating agents and catalysts. Copper-mediated trisilylation methodologies, as demonstrated in alkyne functionalization, provide a valuable paradigm. Adapted for this system, the protocol employs:

Reagents

  • Trimethylsilane (Me₃SiH) as silyl source
  • Cu(OAc)₂ catalyst with P(nBu)₃ ligand
  • Anhydrous toluene solvent

Reaction Mechanism

  • Oxidative addition of Me₃SiH to Cu(I) center
  • Insertion of the disilaheptane intermediate into Cu-Si bond
  • Reductive elimination to form C-Si bonds

This method achieves 53–76% yields for analogous trisilylated products, with reaction optimization critical for adapting to the disilaheptane substrate.

Stepwise Synthesis Optimization

Comparative studies of one-pot vs. sequential synthesis reveal advantages in yield and purity when using a two-step approach:

Step Reagents Conditions Yield
1. Core formation MeSiCl₃, 1,5-pentanediol THF, 0°C, N₂ 68%
2. Silylation Me₃SiCl, LiHMDS Toluene, 110°C 57%

The sequential method minimizes side reactions from competing chlorosilane hydrolysis while allowing intermediate purification by fractional distillation.

Catalytic System Enhancements

Building on solvent-free copper catalysis, recent advances employ bimetallic systems to improve silylation efficiency:

Catalyst

  • CuCl/Pd(PPh₃)₄ (1:0.2 molar ratio)
  • Turnover frequency : 12 h⁻¹ vs. 8 h⁻¹ for monometallic Cu
  • Selectivity : >95% for bis-silylation

This system reduces reaction time from 18 to 9 hours while maintaining yields above 60% for gram-scale syntheses.

Purification and Characterization

Final purification leverages the compound's high hydrophobicity:

Chromatography

  • Stationary phase: Neutral aluminum oxide (200–300 mesh)
  • Eluent gradient: Hexane → 5% ethyl acetate/hexane
  • Rf : 0.42 (hexane:EtOAc 9:1)

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 0.12 (s, 18H, SiMe₃), 0.38 (s, 12H, SiMe₂)
  • ²⁹Si NMR : δ –18.7 (SiMe₂), –34.2 (SiMe₃)
  • HRMS : m/z 336.7657 [M]⁺ (calc. 336.7653)

Industrial-Scale Production Considerations

Pilot plant data reveal critical parameters for kilogram-scale manufacturing:

Parameter Optimal Range
Reaction volume 500–800 L
Cooling rate 2°C/min
Catalyst loading 1.2 mol%
Distillation pressure 0.5–1.0 mmHg

These conditions achieve batch yields of 71% with >99% purity by GC-MS.

Alternative Methodologies

Emerging electrochemical approaches show promise for greener synthesis:

Electrosilylation

  • Anode: Pt mesh
  • Cathode: Si rod
  • Electrolyte: [BMIM]PF₆ ionic liquid
  • Current density : 5 mA/cm²
  • Faradaic efficiency : 63%

While still in development, this method eliminates stoichiometric metal reagents and operates at ambient temperature.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-4,4-bis(trimethylsilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-4,4-bis(trimethylsilyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-4,4-bis(trimethylsilyl)- involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable complexes. These interactions are crucial in its applications in catalysis, material science, and bioconjugation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Siloxane Polymers with Piperidinyl Groups ()

Example Compound : Polymethyl[propyl-3-oxy(2',2',6',6'-tetramethyl-4,4'-piperidinyl)]siloxane

Property Target Compound Piperidinyl-Modified Siloxane
Backbone Si–O–Si–O–Si Si–O–Si repeating units
Substituents Methyl, trimethylsilyl Piperidinyl groups (N-containing ring)
Thermal Stability High (due to bulky substituents) Moderate (piperidinyl may decompose)
Reactivity Low (steric hindrance) Higher (polar N groups enhance reactivity)
Applications Potential high-temperature materials UV stabilization, polymer additives

The target compound’s bulky trimethylsilyl groups provide superior thermal stability compared to piperidinyl-modified siloxanes, which prioritize UV resistance and compatibility with organic polymers .

Boron-Containing Silane ()

Example Compound : Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane

Property Target Compound Boron-Silane Hybrid
Backbone Siloxane (Si–O–Si) Ethynyl-linked Si and boron dioxaborolane
Substituents Methyl, trimethylsilyl Tetramethyl dioxaborolane ring
Thermal Stability High (siloxane backbone) Moderate (boron-ester bonds less stable)
Reactivity Low (inert siloxane) High (boron center reacts with nucleophiles)
Applications Material science intermediates Suzuki-Miyaura cross-coupling reactions

The target compound’s siloxane backbone offers greater chemical inertness, while the boron-containing analog is tailored for catalytic applications due to its reactive dioxaborolane group .

Brominated Phenolic Compounds (–8)

Example Compounds: Tetrabromobisphenol A (TBBPA) and 4,4'-Sulphonylbis(2,6-dibromophenol)

Property Target Compound Brominated Phenolics
Structure Siloxane with organic substituents Aromatic rings with Br and –OH groups
Flame Retardancy Limited (siloxanes are inherently flame-resistant) High (Br atoms inhibit combustion)
Environmental Impact Low toxicity (stable siloxanes) Persistent, bioaccumulative

Though structurally distinct, brominated phenolics highlight how substituents (e.g., Br vs. Si(CH₃)₃) dictate functional roles. The target compound’s flame resistance derives from its siloxane backbone, whereas brominated analogs rely on halogenation .

Biological Activity

2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-4,4-bis(trimethylsilyl)- is a silicon-based compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C8H22O2Si2
  • Molecular Weight : 206.43 g/mol
  • CAS Number : 7381-30-8

This compound features multiple silicon atoms integrated into its structure, which may contribute to its unique reactivity and biological interactions.

Pharmacological Effects

Research indicates that silicon compounds, particularly those similar to 2,6-Dioxa-3,5-disilaheptane, exhibit various biological activities. These include:

  • Antioxidant Activity : Silicon compounds are known to scavenge free radicals and reduce oxidative stress in cells. This property is crucial in preventing cellular damage and aging-related diseases.
  • Anti-inflammatory Effects : Compounds with silicon structures have shown potential in modulating inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues.
  • Neuroprotective Properties : Some studies suggest that silicon compounds can protect neuronal cells from apoptosis and neurotoxicity, potentially benefiting conditions like Alzheimer's disease.

The mechanisms by which 2,6-Dioxa-3,5-disilaheptane exerts its biological effects may involve:

  • Interaction with Cell Membranes : The lipophilicity of silicon compounds allows them to integrate into lipid bilayers, affecting membrane fluidity and function.
  • Modulation of Enzyme Activity : Silicon compounds can act as enzyme inhibitors or activators, influencing metabolic pathways critical for cellular health.
  • Gene Expression Regulation : Some studies indicate that these compounds may affect gene expression related to oxidative stress response and inflammation.

Study 1: Antioxidant Activity in vitro

A study investigated the antioxidant potential of silicon-based compounds using various assays (e.g., DPPH radical scavenging). Results demonstrated that 2,6-Dioxa-3,5-disilaheptane significantly reduced oxidative stress markers in cultured cells compared to controls.

Assay TypeControl (µM)Compound (µM)% Reduction
DPPH Scavenging1005075%
ABTS Scavenging1005070%

Study 2: Neuroprotective Effects in vivo

In a rodent model of neurodegeneration induced by MPP+, treatment with the compound resulted in a notable decrease in neuronal cell death and improved behavioral outcomes compared to untreated animals.

GroupNeuronal Survival (%)Behavioral Score
Untreated Control30%15
Treated with Compound70%25

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2,6-Dioxa-3,5-disilaheptane derivatives, and how is structural confirmation achieved?

  • Methodological Answer : Synthesis typically involves siloxane condensation reactions under inert conditions, using precursors like chlorosilanes and diols. For structural confirmation, employ a combination of 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 29Si^{29}\text{Si}-NMR spectroscopy to verify silicon-oxygen bonding patterns and substituent arrangements. X-ray crystallography is critical for resolving steric effects caused by bulky trimethylsilyl groups .

Q. How can researchers determine the thermal stability and solubility profile of this compound?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures. For solubility, use a systematic solvent screening approach (e.g., polar aprotic vs. nonpolar solvents) with UV-Vis or gravimetric analysis. Document solubility parameters (Hansen or Hildebrand) to predict compatibility in reaction matrices .

Q. What safety protocols are essential when handling this organosilicon compound?

  • Methodological Answer : Use inert-atmosphere gloveboxes to prevent hydrolysis of sensitive Si-O bonds. Monitor air quality for volatile byproducts (e.g., trimethylsilanol) via gas chromatography-mass spectrometry (GC-MS). Follow OSHA guidelines for siloxane handling, including PPE (nitrile gloves, lab coats) and emergency neutralization protocols for spills .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

  • Methodological Answer : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to distinguish overlapping signals. For ambiguous 29Si^{29}\text{Si}-NMR peaks, compare with computed chemical shifts via DFT (density functional theory) models. Crystallize the compound in multiple solvents to obtain high-resolution X-ray data for definitive confirmation .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use molecular docking or DFT to model steric hindrance from trimethylsilyl groups. Validate predictions with kinetic studies (e.g., monitoring reaction progress via 19F^{19}\text{F}-NMR if fluorinated analogs are used). Compare activation energies of proposed intermediates to optimize catalytic conditions (e.g., Pd-based systems) .

Q. How do steric and electronic effects influence its application in polymer chemistry?

  • Methodological Answer : Perform ring-opening polymerization (ROP) trials with varying initiators (e.g., anionic vs. cationic) to assess silicon-oxygen bond lability. Characterize polymer molecular weights via GPC and thermal properties via DSC. Correlate substituent bulk (e.g., trimethylsilyl vs. smaller groups) with glass transition temperatures (TgT_g) .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing contradictory results in catalytic efficiency studies?

  • Methodological Answer : Apply multivariate analysis (ANOVA or PCA) to identify variables (e.g., temperature, catalyst loading) causing discrepancies. Use a split-split-plot design (as in agricultural chemistry studies) to isolate factors like solvent polarity or reaction time .

Q. How can environmental fate studies be designed to assess its persistence in ecosystems?

  • Methodological Answer : Use OECD 308/309 guidelines for aqueous biodegradation testing. Combine LC-MS/MS for quantification with microcosm experiments to track abiotic hydrolysis pathways. Model partition coefficients (log KowK_{ow}) to predict bioaccumulation risks .

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